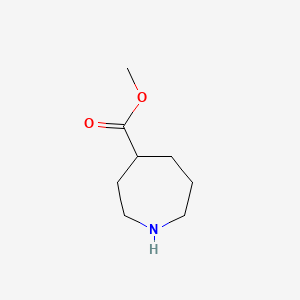

Methyl azepane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

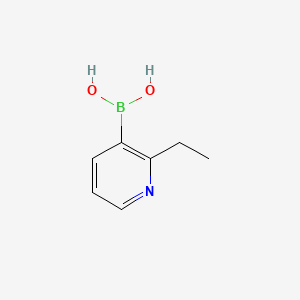

“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis

The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis

“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis

“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .Scientific Research Applications

1. Structural Chemistry and Hydrogen-bonded Assembly

Methyl azepane-4-carboxylate derivatives have been explored for their unique structural properties. The study of benzazepine derivatives, including those related to methyl azepane-4-carboxylate, reveals intricate hydrogen-bonded assemblies spanning zero to three dimensions. These compounds exhibit various crystallization behaviors and molecular interactions, contributing valuable insights into the design of molecular frameworks with specific structural characteristics (Guerrero et al., 2014).

2. Crystallography and Molecular Conformation

The crystallographic analysis of methyl azepane-4-carboxylate derivatives provides in-depth understanding of molecular conformations. Research into the crystal structure of specific derivatives demonstrates the complex conformations of the molecule, involving various ring structures and their interactions. These studies are instrumental in unraveling the geometric and electronic properties of these compounds, aiding in the development of materials and pharmaceuticals with tailored properties (Toze et al., 2015).

3. Synthesis and Chemical Reactivity

The synthetic routes and chemical reactivity of methyl azepane-4-carboxylate derivatives are pivotal in their application across various fields, including pharmaceuticals and materials science. Research into the synthesis of these compounds, including enantioselective routes and decarboxylative cyclization, provides a foundation for the production of complex molecules with high precision and efficiency. These synthetic strategies enable the creation of compounds with specific functionalities, crucial for their use in drug development and material fabrication (Vaid et al., 2014), (Shintani et al., 2009).

4. Pharmaceutical Significance

Methyl azepane-4-carboxylate derivatives hold significant promise in the pharmaceutical industry. These compounds are part of the azepane-based motifs, which exhibit a broad spectrum of pharmacological properties. The structural diversity of these derivatives makes them potent candidates for the discovery of new therapeutic agents. The quest for less toxic, cost-effective, and highly active azepane-containing analogs is a focal point in medicinal chemistry, highlighting the importance of these compounds in addressing a variety of diseases (Zha et al., 2019).

properties

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azepane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)